molecular formula C17H14FN3O3S2 B2394833 (Z)-N-(3-烯丙基-6-磺酰胺基苯并[d]噻唑-2(3H)-亚基)-2-氟苯甲酰胺 CAS No. 865180-21-8

(Z)-N-(3-烯丙基-6-磺酰胺基苯并[d]噻唑-2(3H)-亚基)-2-氟苯甲酰胺

货号: B2394833
CAS 编号: 865180-21-8
分子量: 391.44
InChI 键: YJZKNHYPKGDJJX-JZJYNLBNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the allyl group (3-carbon chain attached to the molecule via a double bond) and the sulfamoyl group (sulfur atom bonded to two oxygen atoms and one nitrogen atom) suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with an allyl group and a sulfamoyl group attached. The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have shown to undergo reactions such as 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of the allyl and sulfamoyl groups, as well as the overall shape and charge distribution of the molecule, would influence properties like solubility, melting point, boiling point, and reactivity .

作用机制

BCL-2 is a protein that plays a critical role in regulating apoptosis. In cancer cells, BCL-2 is often overexpressed, leading to resistance to apoptosis and promoting cancer cell survival. (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide binds to the hydrophobic groove of BCL-2, blocking its anti-apoptotic function and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide has also been shown to have minimal toxicity in normal cells, making it an attractive therapeutic option.

实验室实验的优点和局限性

One of the major advantages of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is its selectivity for BCL-2, which allows for targeted therapy with minimal toxicity to normal cells. However, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide has been shown to be less effective in cancers that do not overexpress BCL-2, limiting its potential applications. In addition, the development of resistance to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide has been reported in some cases, highlighting the need for combination therapies and ongoing research to improve its efficacy.

未来方向

There are several future directions for research on (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide. One area of focus is the development of combination therapies to enhance its efficacy and overcome resistance. Another area of research is the identification of biomarkers that can predict response to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide, allowing for personalized therapy. Additionally, ongoing clinical trials will provide further insight into the safety and efficacy of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide in various types of cancer.

合成方法

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide involves several steps, starting with the preparation of the 3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-one intermediate. This intermediate is then reacted with 2-fluorobenzoyl chloride to yield the final product, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide. The overall yield of the synthesis is approximately 10%.

科学研究应用

有机光催化和烯丙基硅烷化

(Z)-N-(3-烯丙基-6-磺酰胺基苯并[d]噻唑-2(3H)-亚基)-2-氟苯甲酰胺: 可用于无金属光催化烯丙基硅烷化反应。该化合物作为功能化烯丙基硅烷的前体,是天然产物合成和药物开发中宝贵的结构单元。 这种方法的关键优势在于,它消除了对有毒过渡金属催化剂或化学计量金属试剂的需求 .

RNA干扰(RNAi)应用

2'-脱氧-2'-氟-RNA修饰,包括核糖糖中的氟取代,增强了短干扰RNA(siRNA)双链体的功效。在RNAi的背景下,这种修饰提高了对核酸酶的稳定性,降低了免疫刺激作用,并增强了体外和体内功效。 该化合物的独特性质使其成为基因沉默应用的有希望的候选者 .

抗病毒活性

虽然尚未对该特定化合物进行直接研究,但相关吲哚的4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物已被研究用于抗病毒活性。 氟取代会显着影响化合物的生物学潜力,包括抗病毒作用 .

苯并恶唑衍生物

可以考虑探索N-取代的6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物。这些化合物可以使用哌啶-4-羧酸和1,3-二氟苯合成。 它们表现出有希望的产率,并可能在各个领域得到应用 .

属性

IUPAC Name

2-fluoro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h2-8,10H,1,9H2,(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZKNHYPKGDJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。